molecular formula C17H26O3 B1246802 (3S,9R,10R)-Panaxytriol

(3S,9R,10R)-Panaxytriol

Cat. No.: B1246802
M. Wt: 278.4 g/mol
InChI Key: RDIMTXDFGHNINN-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,9R,10R)-Panaxytriol is a long-chain fatty alcohol natural product isolated from Panax ginseng and Panax japonicus . This polyacetylene compound is a characteristic constituent of red ginseng and is recognized for its potent anti-tumor properties, demonstrating in vitro inhibitory activity against a range of human tumor cell lines, including gastric carcinoma, lymphoma, and breast carcinoma cells . Its bioactivity is attributed, in part, to a unique mechanism involving the induction of phase 2 chemoprotective enzymes, which promote cellular detoxification and may help modulate carcinogen metabolism . Beyond its direct anti-cancer activities, this compound serves as a crucial tool for studying drug-drug interactions, as it has been shown to upregulate the expression of the major drug-metabolizing enzyme CYP3A4 . Research indicates this upregulation occurs through a complex mechanism involving the interaction of nuclear receptors PXR and CAR, alongside their co-factors HSP90α and RXRα . Studies using human liver microsomes and cell models have further revealed that Panaxytriol can differentially affect specific metabolic pathways of the CYP3A4 substrate midazolam, highlighting its complex role in enzyme regulation . Supplied as a high-purity material, it is an essential reference standard for natural product research, oncology studies, and pharmacological investigations into cytochrome P450 regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3S,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16+,17+/m0/s1

InChI Key

RDIMTXDFGHNINN-GVDBMIGSSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](C=C)O)O)O

Canonical SMILES

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 3s,9r,10r Panaxytriol

Botanical Sources and Distribution within Panax Species

(3S,9R,10R)-Panaxytriol has been primarily isolated from the roots of several Panax species, which are renowned in traditional medicine. koreascience.krnih.gov The concentration of this compound can vary depending on the species and the processing method of the plant material.

Key botanical sources include:

Panax ginseng C.A. Meyer: Commonly known as Korean or Asian ginseng, this species is a well-documented source of panaxytriol (B31408). nih.gov It is particularly characteristic of red ginseng, which is produced by steaming and drying the fresh roots. nih.gov Studies have shown quantitative differences in panaxytriol content between red and white ginseng, with red ginseng generally containing higher amounts. jst.go.jpnih.gov For instance, one study determined the panaxytriol content to be 0.38 mg/g in red ginseng and 0.25 mg/g in white ginseng. jst.go.jpnih.gov

Panax quinquefolius L.: Also known as American ginseng, this species is another significant source of polyacetylenes, including panaxytriol. acs.orgnih.gov Research has been conducted to develop methods for the simultaneous determination of various bioactive compounds, including polyacetylenes, in its roots. acs.org

Panax japonicus C.A. Mey.: this compound has also been identified as a constituent in the roots of this species, specifically in Panax japonicus C. A. Mey. var. major (Burk.) C. Y. Wu et K. M. Feng. acgpubs.org

Panax stipuleanatus H.T.Tsai & K.M.Feng: Chemical analysis of the roots of this species has also led to the isolation of panaxytriol. mdpi.com

The distribution of this compound is not uniform throughout the plant. Research on American ginseng has indicated that the total concentration of polyacetylenes is significantly higher in the root hairs compared to the main roots. acs.org

Table 1: Botanical Sources and Panaxytriol Content

Botanical SourceCommon NamePart(s) Containing PanaxytriolReported Content (mg/g)
Panax ginseng C.A. MeyerKorean Red GinsengRoot0.38 jst.go.jpnih.gov
Panax ginseng C.A. MeyerKorean White GinsengRoot0.25 jst.go.jpnih.gov
Panax quinquefolius L.American GinsengRootData not specified acs.orgnih.gov
Panax japonicus C.A. Mey. var. majorZhuzishenRootData not specified acgpubs.org
Panax stipuleanatus H.T.Tsai & K.M.Feng-RootData not specified mdpi.com

Advanced Academic Methodologies for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving initial extraction followed by purification to separate it from a complex mixture of other phytochemicals.

Chromatography is an indispensable tool for the purification of panaxytriol. iipseries.org Various chromatographic methods are employed, exploiting the compound's physicochemical properties to achieve high purity.

Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used technique for the initial fractionation of crude plant extracts. jst.go.jpnih.gov In a typical procedure, an ethyl acetate (B1210297) extract of ginseng is applied to a silica gel column, and different compounds are separated by eluting with a solvent gradient, allowing for the isolation of panaxytriol. jst.go.jpnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the quantification and purification of panaxytriol. greenskybio.com Reversed-phase (RP-C18) columns are commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer. acs.org This method allows for the effective separation of panaxytriol from other polyacetylenes and ginsenosides (B1230088). acs.orggreenskybio.com Preparative HPLC is crucial for obtaining larger quantities of the pure compound for further research. researchgate.net

Gas Chromatography (GC): GC is another technique used for the determination of panaxytriol content. greenskybio.com Due to the low volatility of panaxytriol, it is often derivatized, for example, by forming trimethylsilyl (B98337) (TMS) derivatives, before analysis by GC. jst.go.jpnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. researchgate.netresearcher.life An efficient HSCCC method has been developed for the separation of multiple components, including this compound, from black ginseng derived from Panax quinquefolium. nih.gov

Table 2: Chromatographic Techniques for Panaxytriol Isolation

Chromatographic TechniqueStationary Phase / SystemMobile Phase ExamplePurpose
Silica Gel Column ChromatographySilica GelGradient of organic solvents (e.g., n-hexane, ethyl acetate)Initial fractionation and isolation jst.go.jpnih.gov
High-Performance Liquid Chromatography (HPLC)RP-C18Acetonitrile-phosphate buffer gradientQuantification and purification acs.orgbohrium.com
Gas Chromatography (GC)--Determination (after derivatization) jst.go.jpnih.gov
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid system (e.g., ethyl acetate/n-butyl alcohol/water)Two-phase solvent systemPreparative separation nih.govresearchgate.net

The initial step in isolating this compound is its extraction from the plant matrix. As a polyacetylene, specific methods are optimized to efficiently extract this class of compounds.

Solvent Extraction: This is the most common method, involving the use of organic solvents. greenskybio.com

Maceration: A traditional method where powdered ginseng root is soaked in a suitable solvent like ethanol, methanol (B129727), or ethyl acetate for an extended period. greenskybio.com Ethanol is often preferred due to its effectiveness and relative safety. greenskybio.com

Reflux Extraction: This method involves boiling the plant material with a solvent, such as methanol or ethanol, to increase extraction efficiency. researchgate.net Studies have shown that methanol extraction under reflux can yield a significantly larger amount of polyacetylenes compared to other methods. researchgate.net

Sequential Extraction: A method developed for the simultaneous extraction of both ginsenosides and polyacetylenes involves a sequential process, first with 100% methanol, followed by 80% aqueous methanol. acs.org

Pressurized Liquid Extraction (PLE): A rapid extraction technique that uses elevated temperatures and pressures to enhance the extraction efficiency. bohrium.com PLE has been successfully applied for the simultaneous extraction of flavonoids, saponins, and polyacetylenes from Panax species. bohrium.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. cau.ac.kr SFE is advantageous as it avoids the use of organic solvents and operates at low temperatures, which can prevent the degradation of thermally sensitive compounds like polyacetylenes. cau.ac.krgoogle.com.pg This method has been optimized for extracting polyacetylenes from Korean ginseng. researchgate.net

Table 3: Extraction Methods for Polyacetylenes from Panax spp.

Extraction MethodSolvent(s)Key Features
MacerationEthanol, Methanol, Ethyl AcetateSimple, traditional soaking method greenskybio.com
Reflux ExtractionMethanol, EthanolIncreased efficiency through heating researchgate.net
Sequential Extraction100% Methanol, then 80% Aqueous MethanolAllows for simultaneous extraction of different compound classes acs.org
Pressurized Liquid Extraction (PLE)Organic SolventsRapid method using high pressure and temperature bohrium.com
Supercritical Fluid Extraction (SFE)Supercritical CO2Avoids organic solvents, low thermal degradation cau.ac.krresearchgate.net

Biosynthesis and Metabolic Pathways of 3s,9r,10r Panaxytriol

Proposed Biosynthetic Routes to Polyacetylenes in Panax Plants

The biosynthesis of C17-polyacetylenes, including panaxytriol (B31408), in Panax ginseng is understood to originate from fatty acid metabolism. Experimental evidence from 13C-labeling studies supports a biosynthetic pathway that begins with fatty acids. The prevailing hypothesis suggests that these polyacetylenes are derived from the decarboxylation of a C18 fatty acid precursor, with crepenynic acid being a likely candidate.

This proposed pathway involves a series of desaturation and modification steps starting from a common fatty acid like oleic acid. The general route is believed to proceed as follows:

Desaturation: Oleic acid undergoes desaturation to form linoleic acid, which is further desaturated to create crepenynic acid.

Further Desaturation and Modification: A series of subsequent desaturation and hydroxylation reactions occur on the fatty acid chain to introduce the characteristic triple bonds (alkyne groups) and hydroxyl groups of the polyacetylene molecule.

Decarboxylation: The final step involves the decarboxylation of the C18 fatty acid intermediate, resulting in the C17 carbon skeleton typical of panaxynol, panaxydol, and panaxytriol.

This polyketide-type origin, starting from fatty acid precursors, has been substantiated by experiments where P. ginseng plants were supplied with 13CO2 or their root cultures were supplemented with [U-13C6]glucose. Analysis of the resulting polyacetylenes showed a labeling pattern consistent with this proposed route.

Enzymatic and Genetic Studies of Panaxytriol Biosynthesis

While a general biosynthetic pathway for Panax polyacetylenes has been proposed, detailed enzymatic and genetic studies specifically elucidating the formation of (3S,9R,10R)-Panaxytriol are not yet extensively documented in the scientific literature. The conversion of a fatty acid precursor into the complex structure of panaxytriol necessitates a series of specific enzymatic reactions.

Based on the proposed biosynthetic route, the key enzyme classes likely involved include:

Fatty Acid Desaturases (FADs): These enzymes are critical for introducing double and triple bonds into the fatty acid chain, converting precursors like oleic acid into highly unsaturated intermediates.

Hydroxylases: Cytochrome P450 monooxygenases or other hydroxylating enzymes are required to introduce the hydroxyl (-OH) groups at specific positions (C-3, C-9, and C-10) on the carbon chain to form the "triol" structure.

Decarboxylases: An enzyme is needed to catalyze the removal of a carboxyl group from the C18 precursor to yield the C17 panaxytriol molecule.

The identification and characterization of the specific genes and the corresponding enzymes that catalyze these precise steps in panaxytriol biosynthesis remain an active area for future research. Genome mining of Panax species and functional characterization of candidate genes from biosynthetic gene clusters are potential strategies to fully elucidate this pathway at the molecular level.

Metabolic Transformations of this compound in In Vitro and In Vivo Systems (Non-Human)

Once formed, this compound can undergo metabolic transformations in biological systems. These processes are typically categorized into Phase I and Phase II biotransformations, which modify the compound to facilitate its excretion.

This compound has been shown to interact significantly with the cytochrome P450 (CYP) system, a major family of enzymes involved in Phase I metabolism. Studies using rat and human liver microsomes have demonstrated that panaxytriol has a complex, differential effect on the activity of CYP3A, one of the most important drug-metabolizing enzymes.

In short-term interventions, panaxytriol was found to activate the CYP3A-mediated 1'-hydroxylation of the probe substrate midazolam while simultaneously inhibiting its 4-hydroxylation. This suggests that panaxytriol can alter the enzyme's affinity and metabolic rate for different reactions. The kinetic parameters from one such study are detailed below.

Microsome SourceMetabolic ReactionParameterControl ValueValue in Presence of Panaxytriol
Rat Liver Microsomes (RLM)Midazolam 4-hydroxylationVmax (nmol/min·mg pro)0.720.51
Rat Liver Microsomes (RLM)Midazolam 4-hydroxylationKm (µM)5.127.26
Human Liver Microsomes (HLM)Midazolam 4-hydroxylationVmax (nmol/min·mg pro)0.320.12
Human Liver Microsomes (HLM)Midazolam 4-hydroxylationKm (µM)27.8732.80
Rat Liver Microsomes (RLM)Midazolam 1'-hydroxylationKmDecreased-
Rat Liver Microsomes (RLM)Midazolam 1'-hydroxylationVmaxIncreased-
Human Liver Microsomes (HLM)Midazolam 1'-hydroxylationKmDecreased-
Human Liver Microsomes (HLM)Midazolam 1'-hydroxylationVmaxIncreased-

Data adapted from a study on the effects of panaxytriol on CYP3A-mediated midazolam metabolism.

Furthermore, panaxytriol can regulate the expression of CYP3A4. It has been shown to upregulate CYP3A4 mRNA and protein levels by activating the pregnane (B1235032) X receptor (PXR). At higher concentrations, the constitutive androstane (B1237026) receptor (CAR) may also be involved in this upregulation. This induction of CYP enzyme expression indicates that panaxytriol can have longer-term effects on xenobiotic metabolism.

The metabolism of xenobiotics is a two-phase process designed to increase their water solubility and facilitate their removal from the body.

Phase I Biotransformation: Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on a molecule, typically through oxidation, reduction, or hydrolysis. The interactions of panaxytriol with cytochrome P450 enzymes are classic examples of Phase I metabolism. The hydroxylation of the panaxytriol molecule itself or other xenobiotics in its presence falls under this category. These reactions, catalyzed by enzymes like CYP3A, represent the initial steps in the biotransformation of the compound.

Phase II Biotransformation: Phase II reactions, also known as conjugation reactions, involve the attachment of an endogenous polar molecule to the functional group of the parent compound or its Phase I metabolite. This significantly increases the molecule's water solubility, preparing it for excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

The this compound molecule possesses three hydroxyl groups, which are ideal sites for Phase II conjugation. These alcohol moieties could potentially undergo:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

However, specific studies detailing the Phase II metabolites of this compound, such as its glucuronide or sulfate (B86663) conjugates, are not extensively reported in the available scientific literature. Further research is needed to identify these specific metabolites and characterize the enzymes responsible for their formation in non-human systems.

Chemical Synthesis and Derivatization Strategies for 3s,9r,10r Panaxytriol

Enantioselective Total Synthesis Methodologies of (3S,9R,10R)-Panaxytriol

The precise three-dimensional arrangement of atoms in this compound necessitates the use of highly selective synthetic methods to control the stereochemistry at its three chiral centers. Chemists have approached this challenge through various innovative strategies.

Chiral Pool Approaches in Panaxytriol (B31408) Synthesis

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. ankara.edu.trtcichemicals.com This strategy incorporates a pre-existing stereocenter from the starting material, which is then carried through the synthetic sequence to become one of the chiral centers in the final panaxytriol molecule. Common starting materials for such syntheses include amino acids, sugars, and terpenes. ankara.edu.tr The key advantage of this approach is the direct transfer of chirality, often simplifying the synthetic route by reducing the need for asymmetric induction steps. The synthesis of a target molecule using a chiron approach preserves the chiral centers from the starting material to influence the formation of new chiral centers. ankara.edu.tr

Asymmetric Catalysis in Panaxytriol Synthesis (e.g., Sharpless asymmetric dihydroxylation)

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral precursors. In the context of panaxytriol synthesis, reactions like the Sharpless asymmetric dihydroxylation are pivotal. This reaction converts an alkene into a vicinal diol with a high degree of enantioselectivity, controlled by a chiral ligand, typically derived from cinchona alkaloids. nih.govscripps.edu

The Sharpless asymmetric dihydroxylation has been instrumental in the synthesis of a vast array of natural products. nih.gov The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. scripps.eduscripps.edu This methodology allows for the predictable installation of the diol functionality, which is a key structural feature in the (9R,10R) portion of panaxytriol. The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates which face of the olefin is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. princeton.edu

Table 1: Key Features of Sharpless Asymmetric Dihydroxylation

Feature Description
Reaction Type Catalytic, enantioselective dihydroxylation of olefins.
Catalyst Osmium tetroxide (OsO₄).
Chiral Ligands Cinchona alkaloid derivatives (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL).
Function To create vicinal diols with high enantiomeric excess.
Application A key step in establishing the 9,10-diol stereochemistry in panaxytriol synthesis.

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach offers a concise and efficient pathway to complex molecules like panaxytriol. A notable total asymmetric synthesis of this compound utilizes enantioconvergent biotransformations, which avoids the formation of undesired stereoisomers. acs.orgacs.org

In one reported route, the synthesis of both (3R,9R,10R)- and this compound was achieved. nih.gov The strategy relied on an enzyme-triggered cascade reaction, demonstrating the power of biocatalysis in natural product synthesis. acs.orgacs.org Bacterial epoxide hydrolases (BEH) were employed for the key biocatalytic step, showcasing how enzymes can be used to achieve high levels of stereocontrol. acs.org

Development of Analogues and Derivatives of this compound

The promising biological profile of panaxytriol has spurred interest in the synthesis of analogues and derivatives to explore structure-activity relationships (SAR) and identify compounds with improved properties. nih.gov

Synthetic Modifications for Enhanced Biological Activities

Through molecular editing and diverted total synthesis, researchers have developed panaxytriol analogues with enhanced potency. nih.gov These synthetic modifications aim to improve the therapeutic index of the natural product. Studies have successfully generated congeners that are more potent than the parent compound, with the added benefit of showing little or no toxicity. nih.gov A key finding is that the activity of some of these analogues does not appear to be compromised by the phenomenon of multidrug resistance, a significant challenge in cancer therapeutics. nih.gov The development of a concise enantioselective synthesis has enabled access to multigram quantities of pure (3R,9R,10R)-panaxytriol, facilitating these biological evaluations and SAR studies. nih.gov

Diverted Total Synthesis for Panaxytriol Analogue Libraries

Diverted Total Synthesis (DTS) is a strategic approach in chemical synthesis where the primary goal is not necessarily the natural product itself, but rather the creation of its analogues. This is achieved by designing a synthetic route that allows for advanced intermediates to be "diverted" to produce a library of related compounds. rsc.org This methodology is particularly valuable for developing Structure-Activity Relationship (SAR) profiles, which are crucial for understanding how the molecular structure of a compound relates to its biological activity. rsc.org

In the context of panaxytriol, total synthesis has been utilized as a platform to prepare synthetic analogues for biological evaluation. acs.orgnih.gov This approach has led to the initial charting of an SAR map for the compound, providing insights into the structural features essential for its activity. acs.orgnih.gov Research has shown that modifications at specific positions on the panaxytriol scaffold can lead to analogues with enhanced cytotoxic properties compared to the parent natural product. acs.org

Key findings from these SAR studies indicate that:

The hydroxyl group at the C3 position is not critical for its biological activity. acs.orgnih.gov

Protection of the C9-C10 diol as an acetonide results in a notable enhancement of cytotoxicity. acs.orgnih.gov

Oxidation of the C3 alcohol to a ketone also produces an analogue with increased activity. acs.org

These discoveries, enabled by a synthetic strategy that allows for the creation of such analogues, underscore the power of diverted total synthesis in transforming a natural product into a platform for drug discovery. acs.orgnih.gov

AnalogueModification from this compoundReported Activity Finding
Panaxytriol AcetonideThe C9 and C10 hydroxyl groups are protected as an acetonide.Exhibited enhanced cytotoxicity relative to the natural product. acs.orgnih.gov
C3-Oxidized PanaxytriolThe C3 hydroxyl group is oxidized to a ketone.Demonstrated enhanced cytotoxicity. acs.org
C3-Oxidized Panaxytriol AcetonideThe C3 hydroxyl is oxidized to a ketone, and the C9-C10 diol is protected as an acetonide.Showed enhanced cytotoxicity. acs.org

Preparation of Stereoisomers for Research Purposes

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological function of molecules like panaxytriol. To investigate the importance of each chiral center, researchers have developed methods to synthesize various stereoisomers of the molecule. The synthesis of all eight possible stereoisomers of panaxytriol has been successfully achieved. researchgate.net

One effective strategy for preparing different stereoisomers involves a chemoenzymatic approach. This method utilizes enzymes to perform highly selective chemical transformations. For instance, a diastereomeric mixture of (9R,10R)-panaxytriol acetonide and (9S,10S)-panaxytriol acetonide can be separated based on the configuration at the C3 carbon. researchgate.net This is accomplished through an enzyme-mediated acetylation using an enzyme such as CHIRAZYME and vinyl acetate (B1210297). The enzyme selectively acetylates one enantiomer (e.g., the 3R-alcohol), leaving the other (the 3S-alcohol) unreacted. researchgate.net The resulting acetate and alcohol can then be separated chromatographically. Subsequent chemical steps, including hydrolysis of the acetate and deprotection of the acetonide group, yield the four distinct stereoisomers: (3R,9R,10R), (3R,9S,10S), (3S,9R,10R), and (3S,9S,10S). researchgate.net

Other key chemical reactions employed in the synthesis of panaxytriol and its isomers include the Cadiot-Chodkiewicz cross-coupling, which is used to construct the characteristic diyne (two triple bonds) skeleton of the molecule. researchgate.net These stereocontrolled synthetic routes are indispensable for research, as they provide access to pure samples of each isomer, allowing for a rigorous evaluation of how stereochemistry influences biological activity.

StereoisomerKey Synthetic Strategy / Method
(3R,9R,10R)-PanaxytriolEnzyme-mediated kinetic resolution of C3 diastereomers, followed by hydrolysis and deprotection. researchgate.net Cadiot-Chodkiewicz cross-coupling for diyne backbone construction. researchgate.net
This compound
(3R,9S,10S)-Panaxytriol
(3S,9S,10S)-Panaxytriol

Stereochemical Aspects of this compound Synthesis and Absolute Configuration Determination

The synthesis of a specific stereoisomer like this compound requires precise control over the formation of each chiral center. This is a central challenge in organic synthesis, and its success relies on stereoselective reactions and rigorous analytical methods to confirm the final structure's absolute configuration.

The stereochemical aspects of the synthesis are managed through techniques that favor the formation of one stereoisomer over others. As mentioned previously, chemoenzymatic methods are powerful tools for achieving this control. rug.nlmdpi.com The use of enzymes like CHIRAZYME for enantioselective acetylation provides an effective means to resolve mixtures of stereoisomers at the C3 position, a key step in accessing specific isomers like this compound. researchgate.net

Once a synthesis is complete, determining the absolute configuration of the product is a critical and non-trivial task. researchgate.net The absolute configuration refers to the definitive spatial arrangement of atoms in a chiral molecule. purechemistry.org Several analytical techniques are employed for this purpose. While X-ray crystallography provides the most direct and unambiguous determination, it requires the compound to form high-quality crystals, which is not always possible. purechemistry.orgstackexchange.com

For panaxytriol and its isomers, researchers have relied on a combination of other powerful methods:

Modified Mosher's Method : This is a widely used NMR spectroscopy technique to determine the configuration of chiral alcohols. hebmu.edu.cnresearchgate.net The alcohol of unknown stereochemistry is derivatized, forming two separate ester products with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester in the two diastereomeric products, the absolute configuration of the alcohol can be reliably deduced. researchgate.netnih.gov This method was instrumental in assigning the stereochemistry at the C3 position of the panaxytriol isomers. researchgate.net

Optical Rotation : Chiral molecules rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. While the magnitude and sign of the optical rotation cannot be used to determine the absolute configuration from first principles, it serves as a crucial point of comparison. By comparing the measured optical rotation of a synthesized compound to that of the known natural product, its stereochemical identity can be confirmed. researchgate.net This comparison was used to definitively establish the absolute configuration of natural panaxytriol as (3R,9R,10R). researchgate.net

Analytical MethodPrinciple of ApplicationUse in Panaxytriol Analysis
Modified Mosher's Method¹H NMR analysis of diastereomeric MTPA esters to determine the configuration of a chiral alcohol center. hebmu.edu.cnresearchgate.netUsed to determine the absolute configuration at the C3 stereocenter of panaxytriol isomers. researchgate.net
Optical RotationComparison of the specific rotation of polarized light by a synthetic sample to a known standard (e.g., the natural product). stackexchange.comConfirmed the absolute configuration of the natural product by matching it with the synthetic (3R,9R,10R) isomer. researchgate.net

Molecular and Cellular Mechanisms of Action of 3s,9r,10r Panaxytriol

Investigation of Cytoprotective Mechanisms by (3S,9R,10R)-Panaxytriol

This compound demonstrates cytoprotective properties through the activation of endogenous defense systems. These mechanisms involve the induction of specific enzymes and the modulation of critical signaling pathways that enhance cellular resilience against stress.

Induction of Phase 2 Chemoprotective Enzymes

A primary mechanism behind the cytoprotective effects of this compound is its ability to induce phase 2 chemoprotective enzymes. nih.gov These enzymes play a crucial role in detoxification, helping to protect cells from the harmful effects of reactive electrophiles and reactive oxygen species (ROS). nih.gov By promoting these detoxification reactions, this compound helps neutralize potentially carcinogenic or mutagenic compounds. nih.gov

The induction of these enzymes is considered a key strategy for cancer chemoprevention. nih.gov One of the marker enzymes used to quantify the induction of this pathway is NAD(P)H:quinone reductase (QR). nih.govnih.gov Measuring the activity of quinone reductase provides a reliable method to assess the potency of compounds like this compound in activating this protective cellular response. nih.gov

Modulation of Nrf2-ARE Signaling Pathway Activation

The induction of phase 2 enzymes is largely regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a central regulator of cellular defense against oxidative and electrophilic stress. nih.gov this compound has been identified as an activator of the Nrf2-ARE signaling pathway. nih.gov

Upon activation, the transcription factor Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of protective genes, including those for phase 2 enzymes. nih.govplos.org However, it is noteworthy that in studies involving activated microglial cells, the specific anti-inflammatory effects of this compound appeared to be independent of the Nrf2-ARE pathway, suggesting that its mechanisms of action can be context- and cell-type-specific. nih.gov

Mechanisms of Cellular Antioxidant Defense Stimulation

The stimulation of cellular antioxidant defenses by this compound is a direct consequence of its ability to induce phase 2 enzymes via the Nrf2 pathway. The body's enzymatic antioxidant system, which includes superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), serves as the first line of defense against ROS. nih.govnih.govnih.gov

Molecular Basis of Anti-Inflammatory Effects of this compound

In addition to its cytoprotective functions, this compound exhibits significant anti-inflammatory properties. These effects are mediated by its intervention in specific signaling pathways that are central to the inflammatory response, particularly in immune cells of the central nervous system.

Inhibition of NF-κB Signaling Pathway in Microglial Cells

A key molecular basis for the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in microglial cells. nih.gov The NF-κB pathway is a critical regulator of inflammation. biorxiv.org In studies using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound was shown to suppress the activation of microglia by inhibiting this pathway. nih.gov

Specifically, the compound was found to prevent the nuclear translocation of NF-κB induced by LPS. nih.gov By blocking this crucial step, this compound effectively halts the downstream transcription of numerous pro-inflammatory genes, thereby attenuating the inflammatory response in these brain-resident immune cells. nih.govnih.gov

Modulation of Pro-Inflammatory Cytokine Expression in In Vitro Models

Consistent with its inhibition of the NF-κB pathway, this compound has been demonstrated to modulate the expression of key pro-inflammatory cytokines. In in vitro models using LPS-stimulated BV-2 microglial cells, the compound effectively inhibited the messenger RNA (mRNA) expression of several pivotal cytokines. nih.gov

Research findings have shown a significant reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This suppression of cytokine production at the transcriptional level further substantiates the anti-inflammatory potential of this compound and its role in mitigating neuroinflammatory processes. nih.gov

Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated BV-2 Microglial Cells

CytokineEffect of this compoundReference
Tumor Necrosis Factor-alpha (TNF-α)Inhibited mRNA expression nih.gov
Interleukin-1beta (IL-1β)Inhibited mRNA expression nih.gov
Interleukin-6 (IL-6)Inhibited mRNA expression nih.gov

Anti-Proliferative and Apoptotic Mechanisms of this compound in Cancer Cell Lines and Animal Models

This compound, a polyacetylenic compound isolated from ginseng, has demonstrated significant anti-tumor properties through various molecular and cellular mechanisms. Its ability to impede cancer cell proliferation and induce programmed cell death, or apoptosis, has been a subject of extensive research. The following sections delve into the specific mechanisms by which this compound exerts its anti-cancer effects.

Cell Cycle Perturbation by this compound (e.g., G2/M phase arrest)

This compound has been shown to disrupt the normal progression of the cell cycle in cancer cells, a critical mechanism for its anti-proliferative effects. Research has demonstrated that panaxytriol (B31408) can induce cell cycle arrest, particularly at the G2/M phase, in various tumor cell lines.

In a study involving the mouse lymphoma cell line P388D1, exposure to panaxytriol led to a significant accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry analysis revealed that after 24 hours of treatment with panaxytriol at a concentration of 5 µg/ml, the proportion of cells in the G2/M phase increased from a baseline of 9% to 26%. This effect was even more pronounced after 36 hours of exposure, with the percentage of cells in the G2/M phase rising to 48%. Concurrently, there were corresponding decreases in the proportion of cells in the G0/G1 phase, and the S phase also showed a decrease over the 36-hour treatment period. This indicates that panaxytriol effectively halts the cell division process before mitosis, thereby inhibiting the proliferation of the cancer cells.

G2/M Phase Arrest in P388D1 Cells Induced by Panaxytriol (5 µg/ml)

Treatment DurationPercentage of Cells in G2/M Phase
Control (0 hours)9%
24 hours26%
36 hours48%

DNA Synthesis Inhibition Pathways in Tumor Cells

A key aspect of the anti-proliferative activity of this compound is its ability to inhibit DNA synthesis in tumor cells. This inhibition is a direct contributor to the cytotoxic effects observed in various cancer cell lines.

Studies have shown that panaxytriol exhibits significant inhibitory effects on DNA synthesis. For instance, in the P388D1 mouse lymphoma cell line, the IC50 value for the inhibition of DNA synthesis was determined to be 0.7 µg/ml. This potent inhibition of DNA replication prevents cancer cells from dividing and proliferating. The cytotoxic effect of panaxytriol has been observed to be both time- and dose-dependent, highlighting a direct relationship between the concentration of the compound and the extent of DNA synthesis inhibition and subsequent cell death.

Apoptosis Induction Pathways in Cancer Cells

This compound is a known inducer of apoptosis in cancer cells, contributing significantly to its anti-tumor activity. While the precise signaling cascades are still under investigation, evidence suggests the involvement of multiple pathways. Panaxadiol, a related compound, has been shown to induce apoptosis in human pancreatic cancer cells by down-regulating the JAK2-STAT3 signaling pathway. This suggests a potential mechanism for panaxytriol's pro-apoptotic effects. nih.gov

The process of apoptosis is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Research on panaxadiol has shown that it can induce the expression of pro-apoptotic proteins such as Bax and cleaved-caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2 in pancreatic cancer cells. nih.gov This modulation of key apoptotic regulators shifts the cellular balance towards cell death.

Furthermore, preliminary studies have indicated that panaxytriol localizes to the mitochondria in human breast carcinoma cells. This localization is significant as the mitochondria play a central role in the intrinsic apoptotic pathway. The compound has been shown to rapidly inhibit cellular respiration and disrupt the cellular energy balance, which are events that can trigger the mitochondrial release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade.

Potentiation of Chemotherapeutic Agents in Preclinical Models

A significant aspect of the therapeutic potential of this compound lies in its ability to enhance the efficacy of conventional chemotherapeutic agents. In vitro studies have demonstrated a synergistic effect when panaxytriol is combined with other anti-cancer drugs.

One preclinical study investigated the combination of panaxytriol (PXT) with the microtubule-targeting agent Fludelone (FD) against the human breast cancer cell line MX-1. The results showed a moderate synergistic interaction between the two compounds, particularly when the fractional inhibition of cell growth was greater than 45%. e-century.us The combination index (CI), a measure of drug interaction, ranged from 0.836 to 0.609 for fractional inhibitions between 0.50 and 0.90, where a CI value less than 1 indicates synergism. e-century.us This synergistic effect suggests that panaxytriol may be able to lower the required therapeutic dose of potent chemotherapeutic agents, potentially reducing their associated toxic side effects.

Synergistic Effect of Panaxytriol (PXT) and Fludelone (FD) in MX-1 Breast Cancer Cells

Fractional Inhibition (Fa)Combination Index (CI)Interaction
0.500.836Synergism
0.750.715Synergism
0.900.609Synergism

Neurobiological Mechanistic Studies of this compound

Beyond its anti-cancer properties, this compound and related polyacetylenes have been investigated for their neurobiological effects. These studies have primarily focused on their potential to promote neuronal differentiation and neurite outgrowth.

Mechanisms of Neurite Outgrowth Enhancement in PC12 Cells

While direct studies on this compound's effect on neurite outgrowth are limited, research on the closely related polyacetylene, panaxynol, provides valuable insights into the potential mechanisms. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for studying neuronal differentiation as they respond to nerve growth factor (NGF) by extending neurites.

Studies on panaxynol have shown that it can morphologically promote neurite outgrowth in PC12D cells. This effect is associated with a concentration-dependent reduction in cell division and an upregulation of the molecular marker microtubule-associated protein 1B (MAP1B), which is involved in the stabilization of microtubules essential for neurite extension. nih.gov

The signaling pathways implicated in panaxynol-induced neurite outgrowth involve the elevation of intracellular cyclic AMP (cAMP) and the activation of the mitogen-activated protein (MAP) kinase pathway. The neurite outgrowth induced by panaxynol can be inhibited by a protein kinase A (PKA) inhibitor (RpcAMPS) and a MAP kinase kinase 1/2 (MEK1/2) inhibitor (U0126). nih.gov This indicates that panaxynol's neurotrophic effects are mediated through the cAMP-PKA and MAP kinase signaling cascades, which are known to be crucial for neuronal differentiation. These findings suggest that this compound may exert similar neurotrophic effects through related molecular pathways.

Neuroprotection against Oxidative Stress Pathways in Cellular Models

This compound, a characteristic constituent of red ginseng, has been identified for its potential role in cancer prevention, partly through the induction of phase 2 chemoprotective enzymes. researchgate.net These enzymes are crucial in protecting cells from the damaging effects of reactive oxygen species and electrophiles, suggesting a mechanism of action that could be relevant to neuroprotection against oxidative stress. researchgate.net

While direct studies on this compound's neuroprotective effects against oxidative stress in cellular models are still emerging, the broader family of ginsenosides (B1230088), to which panaxytriol belongs, has demonstrated notable neuroprotective activities. Research on various ginsenosides has shown their ability to protect neural progenitor cells and other neuronal cell lines from oxidative injury. researchgate.netnih.govnih.gov A key pathway implicated in these protective effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. researchgate.net Activation of the Nrf2/heme oxygenase-1 (HO-1) pathway is a crucial intracellular defense mechanism against oxidative stress. researchgate.netnih.gov

Studies on ginsenosides like Rb1 have shown that they can attenuate toxicity induced by oxidative stressors in neural progenitor cells. researchgate.netnih.gov The proposed mechanism involves the activation of the Nrf2/HO-1 signaling pathway, which leads to the expression of various antioxidant enzymes. researchgate.net Although this research provides a framework for understanding the potential neuroprotective mechanisms of ginsenosides, further investigation is required to specifically elucidate the role of this compound in modulating these oxidative stress pathways in neuronal cells.

Compound FamilyInvestigated Compound(s)Cellular ModelKey Pathway ImplicatedReference
GinsenosidesRb1, Rd, Rg1, ReNeural Progenitor CellsNrf2/HO-1 researchgate.netnih.gov
PanaxytriolThis compound-Phase 2 Enzyme Induction researchgate.net

Anti-Platelet Aggregation Mechanisms of this compound

The aggregation of platelets is a critical process in hemostasis and thrombosis, and the formation of thromboxane A2 (TXA2) is a key step in amplifying platelet activation. nih.govmdpi.com TXA2 is a potent vasoconstrictor and platelet agonist, making its synthesis pathway a major target for antiplatelet therapies. nih.govmdpi.commdpi.com

Inhibition of Thromboxane Formation

While direct evidence specifically detailing the inhibition of thromboxane formation by this compound is not yet extensively documented, the broader context of natural compounds and their effects on platelet aggregation provides a basis for potential mechanisms. The inhibition of thromboxane B2 (TXB2), the stable metabolite of TXA2, is a key indicator of the suppression of this pathway. mdpi.com For instance, studies on other natural compounds have demonstrated significant reductions in arachidonic acid and collagen-induced platelet aggregation, which was associated with the inhibition of thromboxane generation. nih.gov

The mechanism of action of widely used antiplatelet agents like aspirin involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the production of TXA2. nih.gov Other therapeutic strategies involve the inhibition of thromboxane synthase or antagonism of the thromboxane prostanoid (TP) receptor. mdpi.com Future research is necessary to determine if this compound exerts its anti-platelet effects through similar mechanisms, such as the direct inhibition of enzymes involved in the arachidonic acid cascade or by acting as a receptor antagonist.

Therapeutic TargetMechanism of ActionExamples
Cyclooxygenase-1 (COX-1)Irreversible inhibition, leading to reduced TXA2 production.Aspirin nih.gov
Thromboxane SynthaseInhibition of the enzyme that converts prostaglandin H2 to TXA2.Ozagrel mdpi.commdpi.com
Thromboxane Prostanoid (TP) ReceptorAntagonism of the receptor, blocking the effects of TXA2.Terutroban mdpi.com

Immunomodulatory Effects of this compound (In Vitro Capabilities)

Recent in vitro studies have begun to shed light on the immunomodulatory properties of this compound, particularly its effects on microglial activation. Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation.

A study investigating the effect of panaxytriol on lipopolysaccharide (LPS)-induced activation of BV-2 microglial cells found that the compound exerted significant anti-inflammatory effects. researchgate.net Panaxytriol was shown to suppress the LPS-induced production of nitric oxide (NO) and inhibit the increase in inducible nitric oxide synthase (iNOS) protein expression. researchgate.net

Furthermore, the study demonstrated that panaxytriol inhibited the mRNA expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net The underlying mechanism for these inhibitory effects was found to be the suppression of LPS-induced nuclear factor-kappa B (NF-κB) nuclear translocation. researchgate.net NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. These findings suggest that this compound possesses in vitro capabilities to modulate the inflammatory response of microglial cells.

Cell LineStimulantTreatmentObserved EffectsMechanism
BV-2 MicrogliaLipopolysaccharide (LPS)This compoundSuppressed NO production; Inhibited iNOS protein expression; Inhibited mRNA expression of TNF-α, IL-1β, and IL-6. researchgate.netSuppressed NF-κB nuclear translocation. researchgate.net

Structure Activity Relationship Sar Studies of 3s,9r,10r Panaxytriol and Its Derivatives

Identification of Pharmacophoric Elements within the Panaxytriol (B31408) Scaffold

The core structure of panaxytriol consists of a 17-carbon chain featuring a terminal vinyl group, a conjugated diyne system, and three hydroxyl groups at positions C3, C9, and C10. SAR studies have identified several key pharmacophoric elements essential for its biological activities.

The diyne moiety is considered critical for the cytotoxic and cancer chemopreventive effects of panaxytriol and its derivatives. mdpi.com This functional group's reactivity is believed to be a key factor in its biological action. mdpi.com The stereochemistry of the hydroxyl groups also plays a significant role. Studies comparing different stereoisomers of panaxytriol have revealed that the specific (3S,9R,10R) configuration is important for its cytotoxic activity against various cancer cell lines. mdpi.com

Interestingly, initial SAR studies have suggested that the C3 hydroxyl group may not be essential for its biological activity. nih.govacs.org In contrast, the vicinal diol at C9 and C10 appears to be a more critical feature. Modifications at this site have led to significant changes in activity. nih.govacs.org The terminal double bond, or vinyl group, has also been identified as an important contributor to the cytotoxicity of related polyacetylenic oxylipins. mdpi.com

Correlation of Structural Features with Specific Biological Activities

Systematic modifications of the panaxytriol scaffold have allowed researchers to correlate specific structural features with its diverse biological activities, including cytotoxicity, cytoprotection, and anti-inflammatory effects.

Cytotoxicity: The cytotoxic activity of panaxytriol against tumor cells is a primary area of investigation. nih.govresearchgate.net SAR studies have demonstrated that the integrity of the polyacetylene chain is crucial. For instance, the conversion of the C9-C10 diol into an acetonide derivative not only maintained but, in some cases, enhanced the cytotoxic effects against tumor cell lines. nih.govacs.org This suggests that while the diol itself is important, its modification can lead to improved potency. The stereochemistry at the chiral centers (C3, C9, and C10) has been shown to be a determining factor for cytotoxicity, with different isomers exhibiting varying levels of activity. mdpi.com

Cytoprotective and Anti-inflammatory Activities: Beyond its cytotoxic properties, panaxytriol and its synthetic analogs have demonstrated promising cytoprotective effects. pnas.orgnih.gov These compounds have been shown to mitigate toxicities induced by cancer chemotherapeutic agents and radiation. pnas.orgnih.gov The mechanism for this cytoprotection is believed to involve the induction of phase 2 detoxifying enzymes, which help protect cells from oxidative stress and electrophilic attack. nih.govpnas.orgnih.gov The chain length of the molecule has been shown to have a strong effect on the chemopreventive activity, with longer chains inducing better activity of enzymes like NQO-1. mdpi.com Several panaxytriol analogs also exhibit moderate in vivo anti-inflammatory activity. pnas.orgnih.gov

Neurotrophic Activity: Preliminary in vitro evaluations have also suggested that panaxytriol possesses neurotrophic activity, indicating its potential to support the growth and survival of neurons. nih.govacs.orgfigshare.com

The following table summarizes the correlation between structural modifications and biological activities based on available research findings.

Structural Modification Biological Activity Impact Supporting Evidence
Modification of C3 hydroxyl groupNot critical for cytotoxicity. nih.govacs.orgAnalogs with modified C3-OH retain or have enhanced activity.
Protection of C9-C10 diol as an acetonideEnhanced cytotoxicity against tumor cells. nih.govacs.orgPanaxytriol acetonide showed increased potency. nih.govacs.org
Stereochemistry at C3, C9, C10Crucial for cytotoxic activity. mdpi.comDifferent stereoisomers exhibit varied levels of cytotoxicity. mdpi.com
Diyne moietyEssential for chemopreventive activity. mdpi.comDiyne group's reactivity is key to its biological action. mdpi.com
Chain lengthInfluences chemopreventive activity. mdpi.comLonger chains show better induction of NQO-1 activity. mdpi.com
Terminal vinyl groupImportant for cytotoxicity. mdpi.comDihydro derivatives show reduced cytotoxicity. mdpi.com

Rational Design and Evaluation of Enhanced-Potency Analogs

The insights gained from SAR studies have paved the way for the rational design of novel panaxytriol analogs with improved potency and more favorable pharmacological profiles. By understanding which parts of the molecule are essential for activity and which can be modified, chemists can synthesize new compounds with targeted enhancements.

One of the most successful strategies has been the modification of the C9-C10 diol. The creation of panaxytriol acetonide , for example, resulted in a derivative with notably enhanced cytotoxicity that moderately suppresses tumor growth with low toxicity. nih.govacs.orgfigshare.com This demonstrates that synthetic modifications can lead to analogs that are more potent than the natural product itself. nih.govfigshare.com

The total synthesis of panaxytriol and its derivatives has been a key enabler in this process, allowing for the preparation and evaluation of numerous synthetic analogs. nih.govacs.orgfigshare.com These synthetic efforts have not only confirmed the structure of the natural product but have also provided access to a range of analogs for biological testing. researchgate.net Through this approach, several analogs have been developed that exhibit enhanced potency and are not susceptible to multidrug resistance phenomena. nih.gov

The following table presents data on the cytotoxic activity of (3S,9R,10R)-Panaxytriol and some of its derivatives against various cancer cell lines, illustrating the impact of structural modifications.

Compound Cell Line IC50 (µg/mL) Key Structural Feature
(3R,9R,10R)-PanaxytriolP388D1 (mouse lymphoma)3.1 researchgate.netNatural Product
(3R,9R,10R)-PanaxytriolMK-1 (human gastric carcinoma)-Inhibited growth in a dose-dependent manner. researchgate.net
(3R,10R)-PanaxydiolHL-600.13 mdpi.comLacks C3-OH, different stereochemistry
StipuolHL-600.28 mdpi.comLacks C3-OH, different stereochemistry
Panaxytriol Acetonide-Enhanced cytotoxicity relative to natural product. nih.govacs.orgC9-C10 diol protected as acetonide

Advanced Analytical and Characterization Methodologies for 3s,9r,10r Panaxytriol in Research

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples

Gas Chromatography (GC)

Gas Chromatography (GC) is a frequently utilized analytical technique for the detection and quantification of polyacetylenic compounds, including (3S,9R,10R)-Panaxytriol. arabjchem.org This method is particularly suited for separating and analyzing volatile compounds, which polyacetylenes can become after appropriate chemical modification. researchgate.net Due to the presence of polar hydroxyl groups, panaxytriol (B31408) itself has low volatility, making direct analysis by GC challenging. To overcome this, a crucial derivatization step is employed to enhance its volatility. arabjchem.orgresearchgate.net

The most common derivatization method involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This process significantly improves the thermal stability and volatility of the compound, leading to better chromatographic separation and detection. jst.go.jpresearchgate.netkstudy.com

Research has established specific GC conditions for the analysis of panaxytriol. One method utilized an SPB-1 fused silica (B1680970) capillary column with a flame ionization detector (FID). kstudy.com In this study, the column oven temperature was maintained isothermally at 250°C. The analysis demonstrated a marked improvement in detection limits after TMS derivatization. The minimum determinable concentration for panaxytriol dropped from 100 ppm for the underivatized compound to 5 ppm for its TMS derivative, showcasing the effectiveness of the derivatization process. kstudy.com Using such GC methods, researchers have determined the panaxytriol content in different types of ginseng, finding concentrations of 0.38 mg/g in red ginseng and 0.25 mg/g in white ginseng. jst.go.jpresearchgate.net When coupled with Mass Spectrometry (GC-MS), the technique allows for both quantification and structural confirmation of the analyte. koreamed.orgkoreamed.orgacs.org

Table 1: Effect of TMS Derivatization on GC Analysis of Panaxytriol kstudy.com
Compound StateRetention Time (minutes)Minimum Determinable Concentration (ppm)
Underivatized Panaxytriol6.9100
TMS-Derivatized Panaxytriol7.45

Immunochemical Assays for Research Quantification (e.g., ELISA)

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), represent a powerful and highly sensitive alternative to chromatographic methods for the quantification of this compound in biological and research samples. nih.govresearchgate.net These techniques are based on the highly specific binding interaction between an antibody and its target antigen. diamonddiagnostics.com

A highly sensitive competitive ELISA has been developed specifically for panaxytriol. nih.govjst.go.jp The development of this assay involved two key steps:

Anti-Panaxytriol Antibody Production : Antibodies were generated by immunizing rabbits with a conjugate of panaxytriol and bovine serum albumin (BSA). This process stimulates the rabbits' immune systems to produce antibodies that specifically recognize the panaxytriol molecule. nih.govresearchgate.netnih.gov

Enzyme Marker Preparation : An enzyme marker was created by coupling panaxytriol with horseradish peroxidase (HRP), a commonly used enzyme in ELISA. nih.gov

In the competitive ELISA format, the panaxytriol in a sample competes with the panaxytriol-HRP conjugate for a limited number of binding sites on the anti-panaxytriol antibody, which is typically immobilized on a microtiter plate. cuni.cz The resulting signal is inversely proportional to the concentration of panaxytriol in the sample.

This ELISA method offers exceptional sensitivity, with the ability to measure panaxytriol concentrations as low as 25.6 pg/ml. nih.govresearchgate.net This level of sensitivity is approximately 5,000 times greater than that of comparable GC methods. nih.gov The specificity of the assay is directed primarily toward the glycol and diacetylene portions of the panaxytriol structure. While it shows slight cross-reactivity with other panaxytriol analogues that have structural differences at the C-9 and C-10 positions, it does not cross-react with structurally simpler molecules like 1,2-decanediol (B1670173) or 3-nonyn-1-ol. nih.gov This high specificity and sensitivity make the ELISA a valuable tool for studying the pharmacological properties of panaxytriol, allowing for its easy determination in biological fluids like rat blood. nih.govresearchgate.net Furthermore, the antibody has been effectively used as a tool to screen various crude drugs for the presence of other structurally related and potentially bioactive polyacetylenes. nih.gov

Table 2: Characteristics of the Panaxytriol ELISA nih.govresearchgate.net
ParameterFindingReference
Assay TypeCompetitive Enzyme-Linked Immunosorbent Assay (ELISA) nih.gov
Sensitivity (Detection Limit)25.6 pg/ml nih.govresearchgate.net
Sensitivity vs. GC~5000 times more sensitive nih.gov
Antibody SpecificityPrimarily towards the glycol and diacetylene moieties of panaxytriol nih.gov
ApplicationQuantification in biological fluids (e.g., rat blood), screening of crude drugs nih.govnih.gov

Future Research Directions and Unexplored Avenues for 3s,9r,10r Panaxytriol

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research should prioritize the identification and validation of novel molecular targets to expand our understanding of Panaxytriol's bioactivity beyond its currently known interactions.

Initial studies have shown that (3S,9R,10R)-Panaxytriol exerts anti-inflammatory effects by inhibiting the activation of microglia. sci-hub.se This is achieved through the suppression of the NF-κB signaling pathway by preventing its nuclear translocation. jst.go.jpsci-hub.seresearchgate.net While the compound is also known to activate the nuclear factor-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is a key regulator of cellular antioxidant responses, this pathway does not appear to be central to its microglial inhibitory effects. sci-hub.sepnas.orgresearchgate.net

Unexplored avenues for investigation include:

MAPK and JAK-STAT Pathways: The mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathways are crucial in inflammation and cellular proliferation. sci-hub.se Preliminary evidence suggests that while the MAPK pathway may not be the primary route for its anti-inflammatory action in microglia, other related pathways might be involved. sci-hub.se Investigating whether Panaxytriol (B31408) modulates the JAK-STAT pathway, which is also implicated in lipopolysaccharide (LPS)-induced nitric oxide production, could reveal new mechanistic insights. sci-hub.se

Metabolic Enzyme Inhibition: Related polyacetylenic compounds from Panax ginseng have been shown to inhibit diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. thieme-connect.com Exploring this compound as a potential inhibitor of DGAT or other metabolic enzymes could open up research into its use for metabolic disorders.

Receptor Tyrosine Kinases: In silico predictions for compounds structurally related to Panaxytriol have suggested potential interactions with the Epidermal Growth Factor Receptor (EGFR). rsc.org Experimental verification of this interaction for this compound could link its activity to well-established cancer signaling pathways.

Mammalian Target of Rapamycin (mTOR) Signaling: The related compound Panaxatriol has been found to augment muscle protein synthesis through the mTORC1 signaling pathway, involving Akt and ERK1/2. nih.gov Investigating whether this compound can modulate mTOR signaling would be a valuable line of inquiry, with implications for muscle physiology and disease.

Application in Emerging Preclinical Disease Models for Mechanistic Insights

To translate the in vitro findings into a more complex biological context, it is essential to employ a wider range of sophisticated preclinical disease models. Current in vivo research has utilized models of LPS-induced brain inflammation in mice to confirm the compound's ability to suppress microglia and astrocyte activation. jst.go.jpjst.go.jp Additionally, various xenograft models, including B16 melanoma and human breast cancer (MX-1), have been used to demonstrate its modest antitumor efficacy. acs.orgmdpi.com

Future research should leverage emerging and more specific disease models:

Advanced Neurodegenerative Disease Models: Beyond acute inflammation models, employing transgenic mouse models of Alzheimer's disease or Parkinson's disease would provide a more relevant context to study the long-term neuroprotective effects of Panaxytriol and its impact on disease progression.

Specific Cancer Xenograft and Organoid Models: Utilizing a broader array of human cancer cell line xenografts, particularly for cancers where NF-κB or potential targets like EGFR are known drivers, would help define its anti-cancer spectrum. Furthermore, patient-derived tumor organoids could offer a more predictive model for efficacy and mechanistic studies.

Models of Chemotherapy-Induced Toxicity: Synthetic analogues of Panaxytriol have shown promise in mitigating toxicities associated with cancer therapies. pnas.org Establishing preclinical models to specifically investigate the potential of this compound to protect against chemotherapy-induced neurotoxicity or hematotoxicity is a critical next step.

Metabolic Disease Models: If Panaxytriol is confirmed to target metabolic enzymes like DGAT, its efficacy should be tested in established animal models of obesity, dyslipidemia, and non-alcoholic fatty liver disease.

Opportunities in Sustainable Biosynthesis and Production Technologies

The reliable and sustainable supply of this compound is crucial for extensive research and potential future development. While total chemical synthesis has been achieved, it can be complex and costly for large-scale production. mdpi.comnih.gov Research into its natural biosynthesis provides a foundation for developing more sustainable biotechnological production methods. nih.govresearchgate.netrepositorioinstitucional.mx

Key opportunities in this area include:

Metabolic Engineering of Panax ginseng Cultures: The biosynthetic pathway of related polyacetylenes in Panax ginseng originates from fatty acids like crepenynic acid through a polyketide-like mechanism. nih.govresearchgate.net Plant tissue culture techniques, such as hairy root and callus cultures, have been established for producing ginseng's secondary metabolites. koreascience.kr Future work could focus on genetically engineering these cultures to overexpress key enzymes in the Panaxytriol biosynthetic pathway to enhance yields.

Heterologous Biosynthesis: A more disruptive approach involves transferring the entire biosynthetic pathway of this compound into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This strategy, known as heterologous expression, could enable scalable and cost-effective production in industrial fermenters, independent of plant cultivation.

Chemoenzymatic Synthesis: This hybrid approach combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions. acs.org Specific steps in the total synthesis of Panaxytriol that are challenging to control chemically could be replaced with biocatalytic reactions using isolated enzymes or whole-cell biocatalysts. researchgate.net This can improve stereoselectivity and reduce the environmental impact of the synthesis.

Development of Advanced Analytical Tools for In Situ and In Vivo Research Monitoring

To fully understand the pharmacokinetics and pharmacodynamics of this compound, advanced analytical tools are needed to monitor its behavior in real-time within complex biological systems. Current analytical methods for polyacetylenes primarily rely on chromatographic techniques like HPLC and LC-MS for quantification in extracts. researchgate.netresearchgate.net

Future development should focus on tools that provide spatial and temporal information:

Fluorogenic Probes and Reporters: The development of specific fluorogenic probes that become fluorescent upon interaction with Panaxytriol's molecular targets would enable the imaging of its activity in living cells. For instance, a metabolic reporter has been used to image the induction of AKR1C enzymes by Panaxytriol. researchgate.net Creating similar probes for targets like NF-κB or DGAT would allow for direct visualization of the compound's mechanism of action.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the distribution of molecules directly in tissue sections. Applying MSI to tissues from preclinical models treated with Panaxytriol could map the localization of the parent compound and its metabolites within specific organs and even cell types, providing crucial information on its biodistribution and target engagement.

Advanced Spectroscopic Techniques: Techniques like Raman mapping could be further refined for in situ detection of polyacetylenes within cells or tissues, offering a non-invasive way to track the compound. researchgate.net Additionally, methods like energy-resolved electrochemical impedance spectroscopy (ER-EIS), which has been used to analyze the electronic structure of polyacetylene films, could be adapted for studying interactions at a molecular level. acs.org

Q & A

Q. What experimental strategies are used to determine the absolute configuration of the C3 stereocenter in (3S,9R,10R)-Panaxytriol?

To resolve stereochemical ambiguities, enantioselective synthesis of diastereomers is performed. For example, Lu et al. synthesized both (3R,9R,10R) and (3R,9S,10S) diastereomers using optically active precursors, followed by comparative analysis of their biological activity and spectroscopic data (e.g., NMR, X-ray crystallography) to confirm the active configuration . Retrosynthetic fragmentation into bromoacetylene and terminal acetylene subunits allows systematic stereocenter control .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Per GHS classification, panaxytriol is labeled H302 (harmful if swallowed). Researchers must:

  • Use personal protective equipment (gloves, lab coats, eye protection).
  • Avoid ingestion/inhalation and implement proper ventilation.
  • Follow emergency measures (e.g., rinsing eyes with water for 15 minutes, consulting poison control if ingested) .

Advanced Research Questions

Q. How can the Chou-Talalay method be applied to evaluate synergistic interactions between this compound and microtubule-targeting agents like fludelone?

The Chou-Talalay method uses the combination index (CI) theorem, where:

  • CI < 1 : Synergy; CI = 1 : Additivity; CI > 1 : Antagonism.
    Experimental steps include:

Dose-effect curves : Generate single-agent dose-response data for panaxytriol and the partner drug (e.g., fludelone).

Fixed-ratio combinations : Test multiple drug ratios (e.g., 1:1, 1:2) across serial dilutions.

CI calculation : Use CompuSyn software to compute CI values and generate isobolograms, identifying synergistic ratios (e.g., panaxytriol + fludelone at 1:4 ratio showed CI = 0.3 in MX-1 cells) .

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cancer cell lines?

Discrepancies may arise from variations in cell line sensitivity, experimental conditions, or cytoprotective mechanisms. Mitigation strategies include:

  • Standardized assays : Use uniform protocols (e.g., MTT assay duration, serum concentration).
  • Mechanistic profiling : Compare panaxytriol’s effects on apoptosis (e.g., caspase-3 activation) vs. cytoprotection (e.g., Nrf2 pathway modulation) .
  • Multi-omics validation : Integrate transcriptomic/proteomic data to identify context-dependent targets .

Q. What computational tools are available to optimize panaxytriol combination dosing schedules in preclinical models?

CompuSyn software enables automated simulation of dose-effect relationships and in silico optimization of combination ratios. Key features:

  • Median-effect plot : Determines the dose required for 50% inhibition (IC50).
  • Polygonogram visualization : Maps synergistic/antagonistic regions across dose levels.
  • Dose-reduction index (DRI) : Quantifies dose reduction achievable in combinations without efficacy loss .

Q. How can researchers differentiate between panaxytriol’s cytoprotective and cytotoxic effects in experimental models?

A dual-assay approach is recommended:

Cytotoxicity assays : Measure cell viability (e.g., via trypan blue exclusion) in cancer cells treated with panaxytriol alone.

Cytoprotection assays : Co-treat normal cells with panaxytriol and a stressor (e.g., cisplatin), assessing viability rescue.

Pathway inhibition : Use siRNA or inhibitors (e.g., KEAP1 knockdown) to isolate cytoprotective pathways like Nrf2/ARE .

Methodological Notes

  • Data Contradictions : Always cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. clonogenic survival assays).
  • Advanced Tools : Leverage CompuSyn for CI-based synergy quantification and MATLAB for custom pharmacokinetic modeling .
  • Stereochemical Purity : Confirm batch-to-batch consistency in panaxytriol synthesis via chiral HPLC or circular dichroism .

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Reactant of Route 1
(3S,9R,10R)-Panaxytriol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.